An In-depth Technical Guide to 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
An In-depth Technical Guide to 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive theoretical and practical overview of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. While direct experimental literature on this specific molecule is limited, this document consolidates available data and provides expert insights into its physicochemical properties, plausible synthetic routes, predicted reactivity, and spectroscopic characteristics. By drawing parallels with structurally related 2-aminooxazoles and oxazole-5-carboxylic acids, this guide serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel oxazole derivatives. Methodologies for synthesis and analysis are presented with a focus on the underlying chemical principles to empower rational experimental design.
Introduction and Molecular Overview
The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The unique electronic properties of the 1,3-oxazole ring, coupled with the diverse functionalities that can be introduced at various positions, make it a versatile building block for the design of novel therapeutics and functional materials. 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid (Figure 1) incorporates three key functional groups: a 2-dimethylamino group, an oxazole core, and a 5-carboxylic acid moiety. This combination suggests its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The dimethylamino group can influence the molecule's basicity and solubility, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.
Figure 1: Structure of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
Caption: Chemical structure of the title compound.
Physicochemical and Predicted Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid.
| Property | Value | Source/Method |
| CAS Number | 1367952-05-3 | [1][3][4] |
| Molecular Formula | C₆H₈N₂O₃ | [1][2] |
| Molecular Weight | 156.14 g/mol | [1][2] |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
| Purity | Typically available at ≥95% | [1] |
| Storage Conditions | Room temperature, sealed, dry | [1] |
| Predicted pKa (acidic) | 3.5 - 4.5 | Computational Prediction[5] |
| Predicted pKa (basic) | 1.5 - 2.5 (oxazole N), 8.5 - 9.5 (dimethylamino N) | Computational Prediction |
| Predicted LogP | -0.5 to 0.5 | Computational Prediction[6][7] |
Expert Insights: The predicted pKa values suggest that the carboxylic acid is moderately acidic, typical for a carboxylic acid attached to an electron-withdrawing heterocyclic ring. The dimethylamino group is expected to be the most basic site for protonation. The predicted LogP indicates that the compound is likely to be hydrophilic, which has implications for its solubility and potential pharmacokinetic properties.
Proposed Synthesis Methodologies
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(Dimethylamino)-1,3-oxazole-5-carboxylate
-
To a solution of N,N-Dimethyloxamic acid (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (N₂ or Ar), add 4-dimethylaminopyridine (DMAP) (1.5 eq).
-
Cool the mixture to 0 °C and add triflylpyridinium (DMAP-Tf) (1.3 eq) portion-wise. Stir for 10 minutes at 0 °C.
-
Add ethyl isocyanoacetate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ester.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
-
DMAP and DMAP-Tf: This reagent system is effective for the in-situ activation of the carboxylic acid, forming a highly reactive acylpyridinium salt that readily undergoes cycloaddition.[8]
-
Stoichiometry: A slight excess of the isocyanoacetate and activating agents is used to ensure complete consumption of the starting carboxylic acid.
Step 2: Hydrolysis to 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
-
Dissolve the purified ethyl 2-(dimethylamino)-1,3-oxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion of the hydrolysis, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (e.g., 1 M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Causality behind Experimental Choices:
-
Base-catalyzed Hydrolysis: Saponification with LiOH is a common and effective method for the hydrolysis of esters that are stable to basic conditions.[9][10]
-
Acidification: Protonation of the carboxylate salt is necessary to isolate the free carboxylic acid.
-
Extraction Solvent: The choice of extraction solvent may need to be optimized based on the polarity of the final product.
Predicted Chemical Reactivity
The chemical reactivity of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid is dictated by its three principal functional groups.
Reactions involving the Carboxylic Acid Group
The carboxylic acid moiety is expected to undergo typical reactions of this functional group:
-
Amide Bond Formation: The carboxylic acid can be coupled with a wide range of amines to form amides using standard peptide coupling reagents such as HATU, HOBt/EDC, or by conversion to an acyl chloride followed by reaction with an amine.[11] This is a key reaction for extending the molecular scaffold in drug discovery programs.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via activation of the carboxylic acid will yield the corresponding esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Reactions involving the 2-(Dimethylamino) Group
-
Basicity and Salt Formation: The lone pair on the dimethylamino nitrogen is basic and will readily react with acids to form salts.
-
N-Oxidation: Treatment with oxidizing agents such as m-CPBA could lead to the formation of the corresponding N-oxide.
Reactivity of the Oxazole Ring
The oxazole ring is an electron-rich heterocycle, but its reactivity is modulated by the electron-donating dimethylamino group at the 2-position and the electron-withdrawing carboxylic acid at the 5-position.
-
Electrophilic Aromatic Substitution: The oxazole ring is generally susceptible to electrophilic attack, with the C4 position being the most likely site. However, the reactivity will be influenced by the substituents.
-
Ring Opening: Oxazoles can be susceptible to ring-opening under harsh acidic or basic conditions.[12]
Predicted Spectroscopic Properties
While experimental spectra for 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid are not available in the literature, its spectroscopic characteristics can be predicted based on the analysis of its functional groups and related structures.[13][14]
¹H NMR Spectroscopy (Predicted)
-
-N(CH₃)₂: A singlet in the range of δ 3.0-3.3 ppm, integrating to 6H.
-
Oxazole H-4: A singlet between δ 7.5-8.0 ppm. The exact chemical shift will be influenced by the electronic effects of the substituents.
-
-COOH: A broad singlet at a downfield chemical shift, typically > δ 10 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
-N(CH₃)₂: A signal around δ 35-40 ppm.
-
Oxazole C2: In the region of δ 160-165 ppm.
-
Oxazole C4: Approximately δ 125-135 ppm.
-
Oxazole C5: In the range of δ 140-150 ppm.
-
-COOH: A signal in the downfield region, typically δ 165-175 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.[15]
-
C=O stretch (carboxylic acid): A strong absorption around 1700-1730 cm⁻¹.
-
C=N and C=C stretch (oxazole ring): Absorptions in the 1500-1650 cm⁻¹ region.[16]
-
C-N stretch: In the range of 1100-1300 cm⁻¹.
Potential Applications in Research and Drug Development
The trifunctional nature of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid makes it a highly attractive building block for the synthesis of compound libraries for high-throughput screening. Its utility as a versatile intermediate is highlighted by its potential applications in:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and antibacterial compounds. The carboxylic acid functionality allows for facile derivatization to explore structure-activity relationships.
-
Agrochemicals: For the development of new herbicides and fungicides, leveraging the known biological activities of oxazole derivatives.
-
Materials Science: As a monomer or precursor for the synthesis of functional polymers and ligands for metal catalysis.[1]
Conclusion
2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid is a promising heterocyclic compound with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. Although direct experimental data is currently scarce, this in-depth technical guide provides a robust theoretical framework for its synthesis, reactivity, and spectroscopic characterization based on established chemical principles and data from analogous structures. The proposed synthetic methodologies and predicted properties offer a solid starting point for researchers to explore the chemistry and potential applications of this intriguing molecule. Further experimental validation of the predictions outlined in this guide is warranted and will undoubtedly contribute to the expanding field of oxazole chemistry.
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